Picibanil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Picibanil, also known as OK-432, is a lyophilized biological preparation derived from the Su strain of Streptococcus pyogenes (group A). This compound has been extensively used in Japan as an immunotherapeutic agent, particularly for the treatment of malignant tumors and lymphangiomas. This compound is known for its ability to induce a robust immune response, making it a valuable tool in various medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picibanil is prepared by treating the Su strain of Streptococcus pyogenes with benzylpenicillin and heat. The process involves the following steps:

- Cultivation of Streptococcus pyogenes in a suitable growth medium.

- Treatment of the bacterial cells with benzylpenicillin to inactivate them.

- Lyophilization (freeze-drying) of the treated bacterial cells to produce a stable powder form .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The cultivation of Streptococcus pyogenes is carried out in bioreactors, and the subsequent steps of inactivation and lyophilization are performed using industrial-grade equipment to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Picibanil primarily undergoes immunological reactions rather than traditional chemical reactions. When administered, it stimulates the immune system, leading to the production of various cytokines and activation of immune cells .

Common Reagents and Conditions: The primary reagent involved in the preparation of this compound is benzylpenicillin, which is used to inactivate the bacterial cells. The lyophilization process requires controlled temperature and pressure conditions to ensure the stability of the final product .

Major Products Formed: The major product formed from the preparation of this compound is the lyophilized powder containing inactivated Streptococcus pyogenes cells. This powder is reconstituted with a suitable solvent before administration .

Scientific Research Applications

Picibanil has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

- Approved in Japan for the treatment of malignant tumors and lymphangiomas.

- Used in sclerotherapy for the treatment of benign cystic diseases of the neck .

- Explored as an adjuvant in dendritic cell-based anticancer immunotherapy .

Industry:

Mechanism of Action

Picibanil exerts its effects by stimulating the immune system. Once administered, it attracts immune cells to the site of injection, initiating a robust inflammatory response. This response involves the activation of macrophages and dendritic cells, leading to the production of various cytokines. This compound acts, at least in part, via the Toll-like receptor 4-MD2 signaling pathway, which plays a crucial role in the innate immune response .

Comparison with Similar Compounds

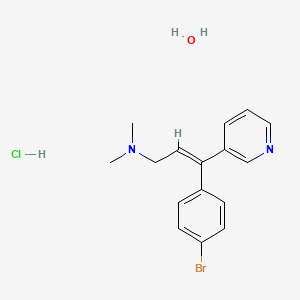

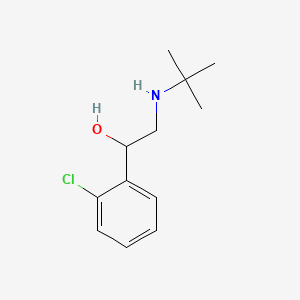

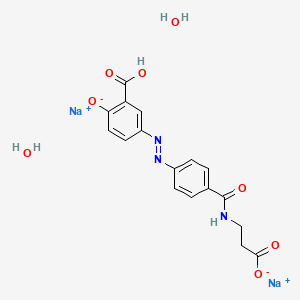

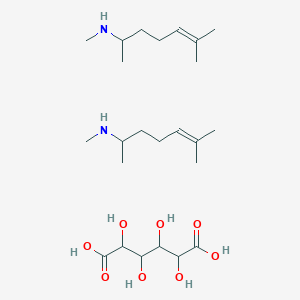

- Bleomycin sulfate

- Triamcinolone acetonide

- Interferon-alfa

- Ethanol

Comparison: Picibanil is unique in its ability to induce a selective fibrosis of lymphangiomas, making it particularly effective for the treatment of these conditions. Unlike other sclerosing agents such as ethanol and bleomycin sulfate, this compound has a well-documented safety profile and has been extensively studied for its immunomodulatory effects .

Properties

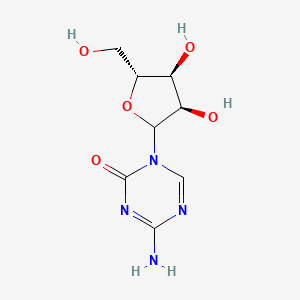

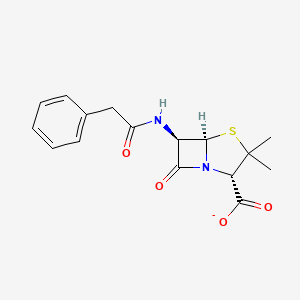

CAS No. |

54836-26-9 |

|---|---|

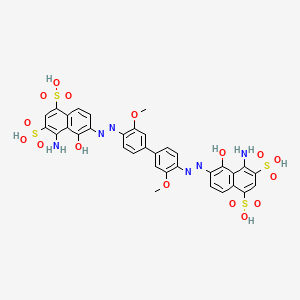

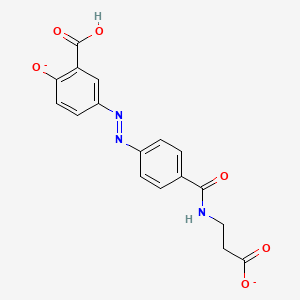

Molecular Formula |

C16H17N2O4S- |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |

InChI Key |

JGSARLDLIJGVTE-MBNYWOFBSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B10762469.png)

![2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate](/img/structure/B10762470.png)

![4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B10762486.png)

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10762494.png)